molecular formula C23H27N3O3S2 B15034221 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15034221
M. Wt: 457.6 g/mol
InChI Key: YEEBSYWQFHJYEJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-(pyrrolidin-1-ylsulfonyl)aniline
  • N-phenylacetamide sulphonamides
  • Indole derivatives

Uniqueness

4-ethoxy-N-[(2E)-3-ethyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of a thiazole ring with a pyrrolidine and aniline moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-ethyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O3S2/c1-3-26-22(17-30-23(26)24-19-9-11-20(12-10-19)29-4-2)18-7-13-21(14-8-18)31(27,28)25-15-5-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3

InChI Key

YEEBSYWQFHJYEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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